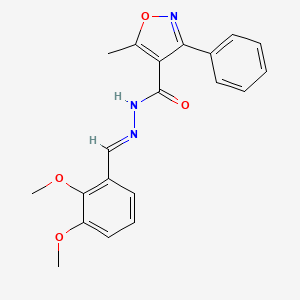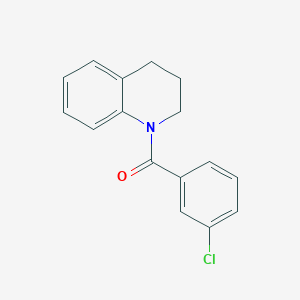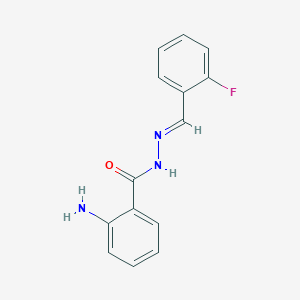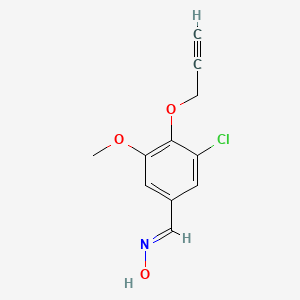
3-chloro-5-methoxy-4-(2-propyn-1-yloxy)benzaldehyde oxime
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related oxime compounds involves specific reactions, starting from precursor benzaldehydes or similar aldehydes, and involves catalysis and protective group strategies for hydroxyl and aldehyde functionalities. For instance, the synthesis of benzaldehyde oxime derivatives utilizes catalytic and solvent conditions to achieve high yields, highlighting the importance of reaction conditions and catalyst selection (Zhang Hong-ping, 2012).
Molecular Structure Analysis
The molecular structure of oxime compounds, including bond lengths, angles, and conformations, can be determined through X-ray crystallography and spectroscopic methods. These structures are crucial for understanding the reactivity and physical properties of the compounds. For example, spectroscopic studies on similar compounds reveal the presence of intra- and intermolecular interactions that significantly impact the molecular structure and stability (H. Özay et al., 2013).
Chemical Reactions and Properties
Oxime compounds participate in various chemical reactions, including nucleophilic addition, cycloaddition, and hydrogen bonding interactions, which are pivotal in synthesizing complex organic molecules. The reactivity of oxime ethers, for example, is influenced by their molecular structure, with hydrogen bonding playing a significant role in their chemical behavior (Tanusri Dey et al., 2017).
Physical Properties Analysis
The physical properties of oxime compounds, such as melting points, solubility, and crystal structure, are determined by their molecular composition and structure. Spectroscopic and crystallographic studies provide insights into these properties, essential for material application and chemical synthesis design (P. Ribeiro-Claro et al., 2002).
Chemical Properties Analysis
The chemical properties of oxime derivatives, such as reactivity towards various reagents, stability under different conditions, and the formation of complexes with metals, are critical for their application in synthesis and material science. Studies on oxime derivatives demonstrate their potential as ligands and their reactivity in forming complexes with various metals, indicating their utility in catalysis and material science (C. Patil et al., 2015).
科学的研究の応用
Synthesis and Crystallographic Study : A study by Dey et al. (2017) focused on the synthesis and crystallographic analysis of three oxime ether derivatives, including 3-methoxy-4-(prop-2-ynyloxy)-benzaldehyde-O-prop-2-ynyl-oxime. The study provides insights into the molecular geometries, intermolecular hydrogen bonds, and π···π interactions, which are crucial for understanding the physical and chemical properties of such compounds (Dey, Praveena, Pal, & Mukherjee, 2017).
Enzyme Catalysed Asymmetric C–C-bond Formation : Kühl et al. (2007) explored the use of benzaldehyde lyase in catalyzing the formation of benzoin derivatives, including 3-methoxybenzaldehyde. This research is significant in developing enantioselective synthesis methods for complex organic molecules (Kühl, Zehentgruber, Pohl, Müller, & Lütz, 2007).
Conformational, Spectroscopic, and Molecular Docking Study : A study by Kaya, Kucuk, and Kaya (2018) conducted a comprehensive analysis of 4-methoxy-benzaldehyde oxime, including its conformational, spectroscopic, optical, and molecular docking properties. Such studies are crucial for understanding the potential applications of similar oxime compounds in various scientific fields (Kaya, Kucuk, & Kaya, 2018).
Spectroscopic Studies and Structure Analysis : Özay et al. (2013) synthesized and characterized a compound similar to 3-chloro-5-methoxy-4-(2-propyn-1-yloxy)benzaldehyde oxime, providing valuable insights into its molecular structure and spectroscopic properties (Özay, Yıldız, Ünver, & Durlu, 2013).
特性
IUPAC Name |
(NE)-N-[(3-chloro-5-methoxy-4-prop-2-ynoxyphenyl)methylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO3/c1-3-4-16-11-9(12)5-8(7-13-14)6-10(11)15-2/h1,5-7,14H,4H2,2H3/b13-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUWRHUPJNGGXOW-NTUHNPAUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=NO)Cl)OCC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=N/O)Cl)OCC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

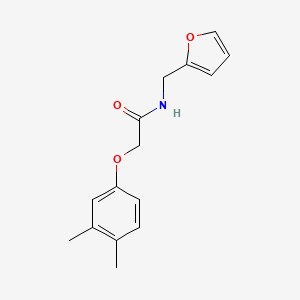
![N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide hydrochloride](/img/structure/B5519864.png)
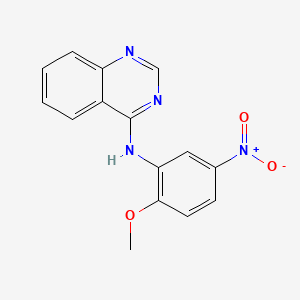
![N'-{(3S*,4R*)-4-isopropyl-1-[3-(2-methoxyphenyl)propanoyl]-3-pyrrolidinyl}-N,N-dimethylurea](/img/structure/B5519875.png)
![6-(2-chlorophenyl)-7-methyl-8-oxo-N-[2-(1,3-thiazol-2-yl)ethyl]-7,8-dihydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B5519879.png)
![4-phenoxy-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B5519880.png)
![ethyl 4-[(3-chlorophenyl)amino]-3-quinolinecarboxylate](/img/structure/B5519886.png)
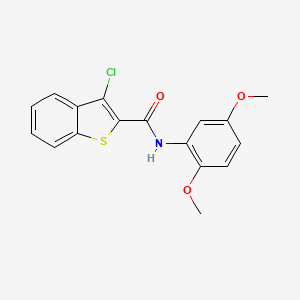
![N-[(3S*,4R*)-1-[(1-ethyl-5-methyl-1H-pyrazol-3-yl)carbonyl]-4-(4-methylphenyl)-3-pyrrolidinyl]cyclopropanecarboxamide](/img/structure/B5519895.png)
![1-(imidazo[1,2-a]pyridin-3-ylacetyl)-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5519899.png)
